Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate
Description
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is a brominated pyridine derivative featuring a conjugated α,β-unsaturated ester system. This compound is of significant interest in organic synthesis due to the reactivity of the bromine substituent and the electron-deficient nature of the pyridine ring, which facilitates applications in cross-coupling reactions and cycloadditions. Its structure comprises a pyridine ring substituted with bromine at the 6-position and a prop-2-enoate ester group at the 3-position.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCAISAXLAHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266548 | |
| Record name | Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861932-12-9 | |
| Record name | Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861932-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Addition-Elimination Approach
- Starting Materials: 6-bromo-pyridine-3-carbaldehyde and ethyl acrylate.
- Mechanism: The nucleophilic alkene portion of ethyl acrylate attacks the electrophilic aldehyde carbon of 6-bromo-pyridine-3-carbaldehyde, leading to the formation of the conjugated ester product.
- Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane at room temperature or slightly elevated temperatures.
- Outcome: Formation of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate with good yields, leveraging the electrophilicity of the aldehyde and the nucleophilicity of the acrylate double bond.
Reductive Amination and Borohydride Reduction
- Reagents: Sodium tris(acetoxy)borohydride or sodium tetrahydroborate as reducing agents.
- Procedure: The aldehyde intermediate (6-bromo-pyridine-3-carbaldehyde) is reacted with amine-containing compounds in the presence of sodium tris(acetoxy)borohydride in dichloromethane at 20°C for several hours.
- Workup: After reaction completion, the mixture is diluted with dichloromethane and washed with saturated sodium carbonate solution to neutralize acidic byproducts. Organic layers are extracted, dried over anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography.
- Yields: High yields of up to 92% have been reported under these conditions, indicating an efficient and selective reduction process.
- The nucleophilic addition-elimination mechanism is consistent with the behavior of α,β-unsaturated esters reacting with aldehydes, facilitating the formation of conjugated ester systems.
- The use of sodium tris(acetoxy)borohydride as a mild reducing agent allows selective reduction of imine intermediates without affecting other sensitive functional groups.
- Purification by silica gel chromatography using dichloromethane/methanol mixtures effectively isolates the target compound with high purity.
- Mass spectrometry data confirms the molecular weight and structural integrity of the synthesized compound.
- The high yields reported (above 90%) demonstrate the robustness and reproducibility of these synthetic methods.
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic addition-elimination | 6-bromo-pyridine-3-carbaldehyde, ethyl acrylate | Anhydrous DCM, RT to 20°C, 5 h | ~92 | High selectivity, mild conditions |
| Reductive amination with borohydride | Sodium tris(acetoxy)borohydride, acetic acid | DCM, RT, 16 h | ~91.4 | Efficient reduction, mild and selective |
The preparation of this compound is effectively achieved via nucleophilic addition-elimination reactions between 6-bromo-pyridine-3-carbaldehyde and ethyl acrylate, followed by reductive amination steps using sodium tris(acetoxy)borohydride or sodium tetrahydroborate. These methods afford high yields and purity under mild conditions, making them suitable for laboratory-scale synthesis and potentially scalable for industrial applications. The detailed reaction conditions and purification protocols ensure reproducibility and product integrity, supported by mass spectrometry and chromatographic analysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is widely used as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Addition Reactions: The double bond in the acrylate moiety can react with electrophiles or nucleophiles.
This versatility makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits potential biological activities, including:
Antimicrobial Properties:
Studies demonstrate that this compound shows significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity:
In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines. The cytotoxic effects are quantified through IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The mechanism of action appears to involve apoptosis induction, as indicated by increased caspase activity in treated cells.
Pharmaceutical Development
This compound is being investigated for its therapeutic potential in drug development. Its derivatives are being explored for efficacy against specific diseases, including cancer and bacterial infections. The compound's ability to interact with biological targets makes it a promising candidate for further research.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of specialty chemicals and materials with tailored properties for industrial needs. Its unique chemical characteristics make it suitable for producing polymers and coatings.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various applications:
- Antimicrobial Study : A recent study published in Journal of Antibiotics demonstrated the compound's effectiveness against resistant bacterial strains, suggesting its potential use in developing new antibiotics.
- Cancer Research : Research published in Cancer Letters indicated that derivatives of this compound showed enhanced cytotoxicity against multiple cancer types, paving the way for novel anticancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
Ethyl (2E)-3-(5-Bromopyridin-3-yl)prop-2-enoate (CAS 2243636-73-7)
- Structure : Bromine at the 5-position of the pyridine ring.
- Formula: C₁₀H₁₀BrNO₂ (same molecular formula as the 6-bromo isomer).
- Key Differences: Positional isomerism alters electronic distribution.
Ethyl 3-(2-Methoxy-3-pyridyl)acrylate
- Structure : Methoxy group at the 2-position of the pyridine ring.
- Formula: C₁₁H₁₃NO₃ (MW = 207.23 g/mol).
- Key Differences : The electron-donating methoxy group increases electron density on the pyridine ring, reducing electrophilicity compared to brominated analogs. This compound is a colorless gum, contrasting with the crystalline nature of brominated derivatives .
Functional Group Variations
Ethyl (E)-3-(6-Methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate
- Structure: Chromenone ring replaces pyridine.
- Formula : C₁₅H₁₄O₄ (MW = 258.27 g/mol).
- Key Differences: The chromenone system introduces a ketone group and fused benzene ring, enhancing π-conjugation and altering UV/Vis absorption properties. Such derivatives are often explored for fluorescence applications, unlike bromopyridines .
Ethyl 1-Amino-3-(chromon-3-yl)pyrido[1,2-a]benzimidazole-2-carboxylate
- Structure : Benzimidazole-fused pyridine core.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Reactivity |
|---|---|---|---|---|---|
| Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate | 6-Br, 3-ester | C₁₀H₁₀BrNO₂ | 256.10 | Crystalline | Suzuki coupling, nucleophilic substitution |
| Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate | 5-Br, 3-ester | C₁₀H₁₀BrNO₂ | 256.10 | Not reported | Similar to 6-Br isomer |
| Ethyl 3-(2-methoxy-3-pyridyl)acrylate | 2-OCH₃, 3-ester | C₁₁H₁₃NO₃ | 207.23 | Colorless gum | Reduced electrophilicity |
| Ethyl (E)-3-(6-methyl-4-oxo-chromen-3-yl)prop-2-enoate | Chromenone core | C₁₅H₁₄O₄ | 258.27 | Crystalline | Fluorescence applications |
Biological Activity
Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized via a reaction between 6-bromopyridine and ethyl acrylate under basic conditions, often using potassium carbonate or sodium hydride as catalysts. The reaction typically involves heating to facilitate the formation of the desired product. The compound features a molecular formula of with a molecular weight of 254.08 g/mol .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. The bromine atom on the pyridine ring contributes to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction may inhibit key enzymes involved in cellular processes, leading to disrupted growth and proliferation in microbial and cancerous cells .
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for further development as an antimicrobial agent .
- Cancer Cell Line Testing : In another investigation involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound was found to reduce cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its role as an inducer of apoptosis .
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals that this compound possesses unique properties due to its specific substitution pattern:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine at position 6 on pyridine | Antimicrobial, anticancer |
| Methyl 3-(6-bromopyridin-3-yl)prop-2-enonate | Methyl group instead of ethyl | Moderate antimicrobial activity |
| Ethyl 2-(5-bromopyridin-3-yl)acetate | Bromine at position 5 on pyridine | Limited biological testing available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
